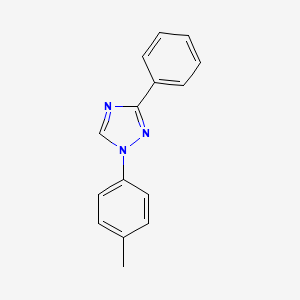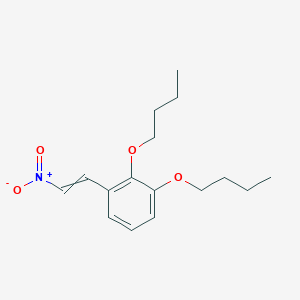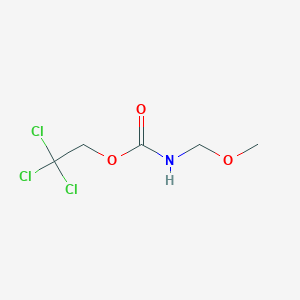
2,2,2-Trichloroethyl (methoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl (methoxymethyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group, a methoxymethyl group, and a carbamate functional group. This compound is often used in organic synthesis and as a protecting group for amines and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (methoxymethyl)carbamate typically involves the reaction of 2,2,2-trichloroethanol with methoxymethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2,2-Trichloroethanol+Methoxymethyl isocyanate→2,2,2-Trichloroethyl (methoxymethyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl (methoxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichloroethyl oxides, while reduction may produce simpler carbamates.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl (methoxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl (methoxymethyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis, releasing trichloroethanol, which can then interact with enzymes and proteins. The carbamate group can form stable complexes with various biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl carbamate
- Methoxymethyl carbamate
- Ethyl carbamate
Uniqueness
2,2,2-Trichloroethyl (methoxymethyl)carbamate is unique due to the presence of both trichloroethyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in organic synthesis and various applications.
Eigenschaften
CAS-Nummer |
64750-96-5 |
|---|---|
Molekularformel |
C5H8Cl3NO3 |
Molekulargewicht |
236.48 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C5H8Cl3NO3/c1-11-3-9-4(10)12-2-5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
BHOUZDSSAPUPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCNC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}](/img/structure/B14479857.png)

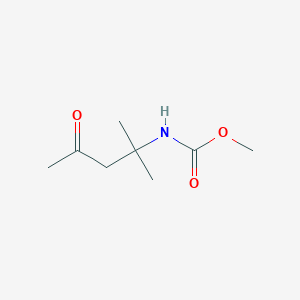
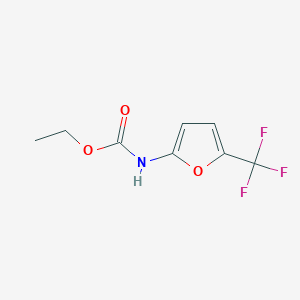
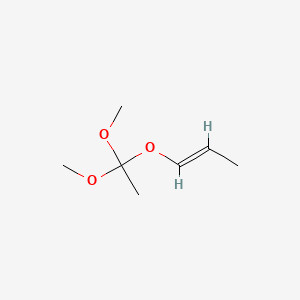
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)


